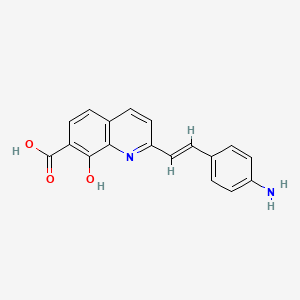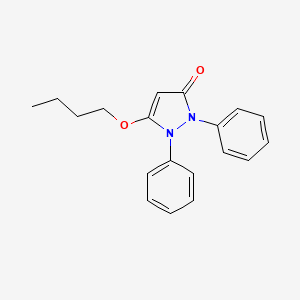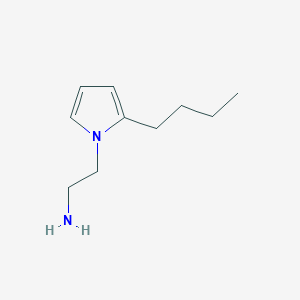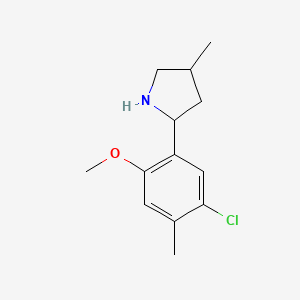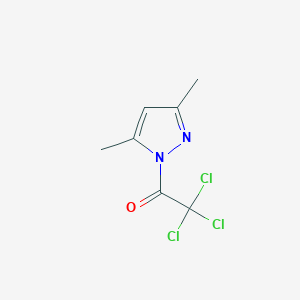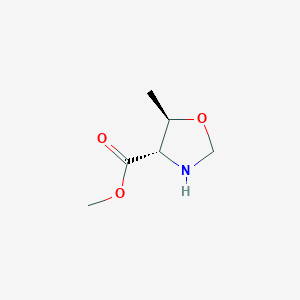
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are of significant interest due to their diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For example, the reaction of (S)-2-amino-1-butanol with methyl glyoxylate under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the oxazolidine ring.
Applications De Recherche Scientifique
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Oxazolidine derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-Methyl 5-phenyl-2-oxazolidinone: Another oxazolidine derivative with similar structural features but different substituents.
(4R,5S)-Methyl 5-phenyl-2-oxazolidinone: A stereoisomer with different spatial arrangement of atoms.
1,3,4-Oxadiazole derivatives: Compounds with a similar heterocyclic structure but different ring composition.
Uniqueness
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective processes.
Propriétés
Numéro CAS |
368424-95-7 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl (4S,5R)-5-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7-3-10-4/h4-5,7H,3H2,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
KFGDXZWJFGKGIF-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1[C@H](NCO1)C(=O)OC |
SMILES canonique |
CC1C(NCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
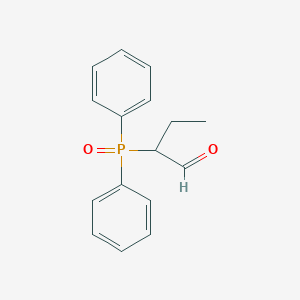
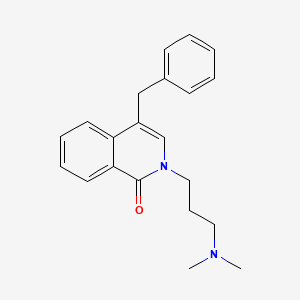
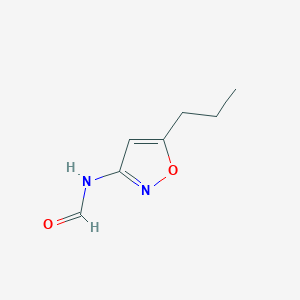
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
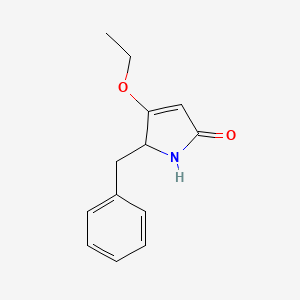
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
